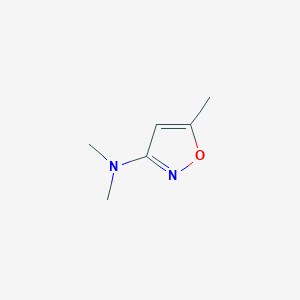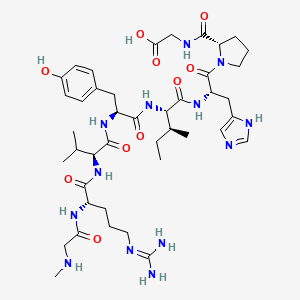
(Sar1,Gly8)-血管紧张素 II
描述
“(Sar1,Gly8)-Angiotensin II” is a peptide with the amino acid sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Gly . It is an angiotensin II antagonist . The empirical formula is C42H65N13O10 .
Synthesis Analysis
The synthesis of “(Sar1,Gly8)-Angiotensin II” has been achieved through the solid phase method . This method is commonly used for peptide synthesis.Molecular Structure Analysis
The molecule contains a total of 132 bonds, including 67 non-H bonds, 20 multiple bonds, 26 rotatable bonds, 9 double bonds, and 11 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), 6 secondary amides (aliphatic), 1 tertiary amide (aliphatic), and 1 guanidine derivative .Physical And Chemical Properties Analysis
The molecular weight of “(Sar1,Gly8)-Angiotensin II” is approximately 912.05 (anhydrous free base basis) . It is typically stored at a temperature of -20°C .科学研究应用
肾异种移植模型中的血管紧张素 II 抑制剂
- 研究背景:在涉及猪和狗的肾异种移植模型中,探索了血管紧张素 II 抑制剂(特别是 (sar1,gly8 血管紧张素 II))的作用。
- 研究结果:发现这种血管紧张素 II 抑制剂并不能预防超急性排斥反应 (HAR),这表明 HAR 期间的血管收缩与高水平的血管紧张素 II 无关 (Haberal 等人,1975)。
对肾脏生长反应基因表达的影响
- 研究背景:该研究调查了血管紧张素 II (Ang II) 对肾脏早期生长反应基因(如 c-fos、Egr-1 和 c-jun)表达的体内影响。
- 研究结果:Ang II 和 Ang II 拮抗剂 (Sar1 Gly8-血管紧张素 II) 的输注表明,拮抗剂阻断了 Egr-1 和 c-fos 表达的增加,表明对 Ang II 的反应具有特异性 (Rosenberg 和 Hostetter,1993)。
AT1 血管紧张素 II 受体选择性
- 研究背景:本研究旨在了解 Sarcosine1、Glycine8 Ang II (Sar1,Gly8 Ang II) 对 AT1 血管紧张素 II 受体的选择性。
- 研究结果:Sar1,Gly8 Ang II 被确定为第一个表现出 AT1 受体选择性的血管紧张素肽类似物,可用于标记 AT1 受体和表征配体对接位点 (Speth,2003)。
对血压和心脏电活动的影响
- 研究背景:该研究研究了 Ang II 对豚鼠心房肌细胞心脏复极化和延迟整流 K+ 电流慢成分的立即影响。
- 研究结果:该研究发现 Sar1–Ang II 有效增加了延迟整流 K+ 电流的幅度,表明 Ang II 水平升高可能促进心力衰竭中房颤的一种潜在机制 (Zankov 等人,2006)。
在了解和治疗高血压中的应用
- 研究背景:血管紧张素 II 抑制剂 Sar1-ala8-血管紧张素 II 在临床中用于了解和治疗高血压。
- 研究结果:在血浆肾素升高的患者中,血管紧张素阻断导致血压显着降低,表明其在维持高血压中的作用及其在治疗与高肾素水平相关的高血压情况中的潜力 (Brunner 等人,1973)。
在 COVID-19 治疗中的意义
- 研究背景:探讨了血管紧张素 II 受体阻滞剂 (ARB) 和血管紧张素 I 转换酶抑制剂 (ACEI) 在保护感染 SARS-CoV-2 的高血压患者中的潜力。
- 研究结果:该研究强调,包括 Sar1-Gly8 Ang II 在内的这些抑制剂可以减少过量的血管紧张素 II 并维持体内平衡和血管舒张,表明它们在 COVID-19 治疗中的应用 (Matsoukas 等人,2021)。
作用机制
属性
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47)/t24-,28-,29-,30-,31-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXBSMDHPMIPQ-SRRHRALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51887-62-8 | |
| Record name | Angiotensin II, sar(1)-ile(5)-gly(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (Sar1,Gly8)-Angiotensin II interact with its target and what are the downstream effects?
A1: (Sar1,Gly8)-Angiotensin II exerts its effects by competitively binding to the angiotensin II receptor, specifically the AT1 receptor subtype. This binding prevents the endogenous ligand, angiotensin II, from binding to its receptor and triggering its usual physiological responses. [, ] As angiotensin II is a potent vasoconstrictor and plays a significant role in regulating blood pressure, blocking its action with (Sar1,Gly8)-Angiotensin II leads to vasodilation and a decrease in blood pressure. []
Q2: Can you elaborate on the specific research findings that highlight the role of (Sar1,Gly8)-Angiotensin II in blood pressure regulation?
A2: A study utilizing a rat model of adrenal insufficiency demonstrated the importance of various hormonal systems in maintaining blood pressure. [] Researchers found that (Sar1,Gly8)-Angiotensin II administration significantly reduced mean arterial pressure in mineralocorticoid-deficient rats, indicating a crucial role for angiotensin II in sustaining blood pressure under these conditions. [] This study highlights the potential therapeutic use of (Sar1,Gly8)-Angiotensin II or similar angiotensin II receptor antagonists in managing hypertension, particularly in the context of specific hormonal imbalances.
Q3: Beyond blood pressure regulation, were any other applications of (Sar1,Gly8)-Angiotensin II explored in the provided research?
A3: Interestingly, (Sar1,Gly8)-Angiotensin II was investigated for its potential in modulating hyperacute rejection (HAR) in a pig-to-dog renal xenograft model. [] Unfortunately, the study concluded that (Sar1,Gly8)-Angiotensin II did not prevent HAR, implying that the vasoconstriction observed during HAR is not primarily mediated by elevated angiotensin II levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



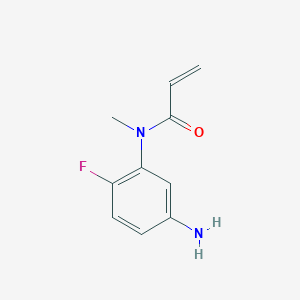

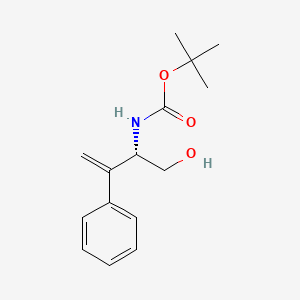

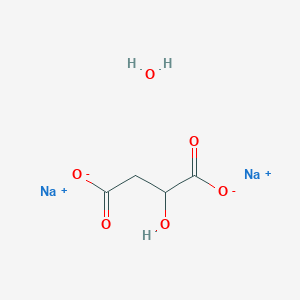
![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
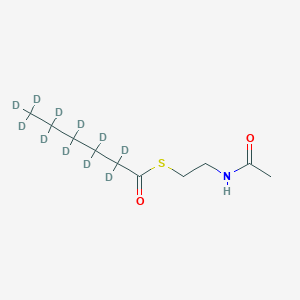



![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
